![molecular formula C15H11Cl6N3O B15162312 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 151052-44-7](/img/structure/B15162312.png)
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Overview
Description
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It is a triazine derivative with two trichloromethyl groups and an ethoxyphenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 2-(4-ethoxyphenyl)ethanol with trichloromethyl triazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)ethanol: A precursor in the synthesis of the target compound.
Uniqueness
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both trichloromethyl and ethoxyphenyl groups makes it a versatile compound with a wide range of applications.
Biological Activity
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS Number: 151052-44-7) is a triazine derivative with significant potential in various biological applications. This compound's unique structure, featuring multiple chloromethyl groups and an ethoxyphenyl moiety, makes it a subject of interest in medicinal chemistry and agricultural research.
- Molecular Formula : C15H11Cl6N3O
- Molecular Weight : 461.985 g/mol
- LogP : 6.094 (indicating high lipophilicity)
- Physical State : Typically appears as a yellow-brown crystalline powder.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antifungal, and herbicidal properties. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that compounds with triazine structures exhibit notable antimicrobial properties. A study evaluating the effectiveness of various triazines found that this compound demonstrated significant inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Antifungal Activity
In antifungal assays, this compound showed promising results against common fungal pathogens such as:
- Candida albicans
- Aspergillus niger
The observed antifungal activity was attributed to the compound's ability to disrupt cell membrane integrity and inhibit ergosterol biosynthesis.
Herbicidal Potential
The herbicidal properties of this compound were evaluated in agricultural settings. Field studies indicated that the compound effectively controlled weed growth in crops such as corn and soybeans. The mechanism of action is believed to involve the inhibition of photosynthesis and disruption of metabolic pathways in target plants.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized agar diffusion methods to measure zones of inhibition. Results indicated that the compound outperformed several commercially available antibiotics in terms of efficacy against resistant strains.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 22 | 100 |
Escherichia coli | 18 | 150 |
Pseudomonas aeruginosa | 20 | 200 |
Case Study 2: Herbicidal Activity
Field trials conducted over two growing seasons assessed the herbicidal activity of the compound on common weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls.
Treatment | Weed Biomass Reduction (%) |
---|---|
Control | 0 |
Low Dose (50 g/ha) | 40 |
High Dose (100 g/ha) | 75 |
Properties
CAS No. |
151052-44-7 |
---|---|
Molecular Formula |
C15H11Cl6N3O |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H11Cl6N3O/c1-2-25-10-6-3-9(4-7-10)5-8-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-8H,2H2,1H3 |
InChI Key |
BLLZAHSARJPHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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